molecular formula C11H15F3N2 B12821004 N-butyl-4-trifluoromethyl-2-aminoaniline

N-butyl-4-trifluoromethyl-2-aminoaniline

Cat. No.: B12821004
M. Wt: 232.25 g/mol
InChI Key: QFPMOGOGNPTKMH-UHFFFAOYSA-N
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Description

N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine is an organic compound characterized by the presence of a butyl group attached to the nitrogen atom and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine typically involves the reaction of 4-(trifluoromethyl)benzene-1,2-diamine with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N1-phenyl-4-(trifluoromethyl)benzene-1,2-diamine
  • 2-(trifluoromethyl)benzene-1,4-diamine
  • 3,4-diaminobenzotrifluoride

Uniqueness

N1-butyl-4-(trifluoromethyl)benzene-1,2-diamine is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C11H15F3N2

Molecular Weight

232.25 g/mol

IUPAC Name

1-N-butyl-4-(trifluoromethyl)benzene-1,2-diamine

InChI

InChI=1S/C11H15F3N2/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14/h4-5,7,16H,2-3,6,15H2,1H3

InChI Key

QFPMOGOGNPTKMH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=C(C=C1)C(F)(F)F)N

Origin of Product

United States

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